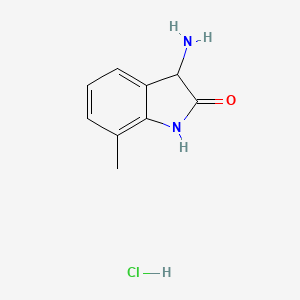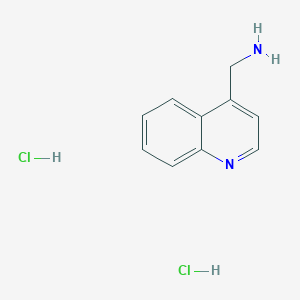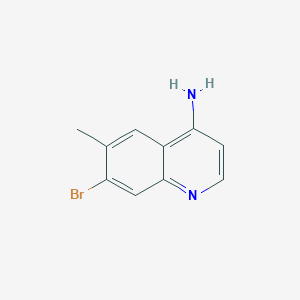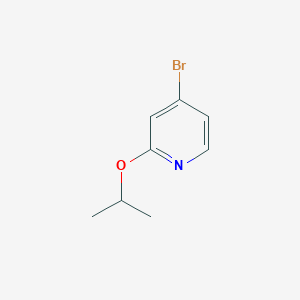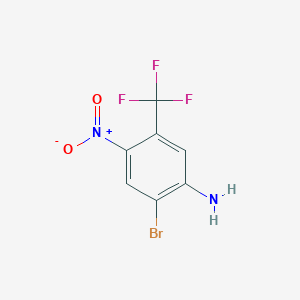
2-(2,5-Dichlorophenyl)indoline, HCl
Vue d'ensemble
Description
“2-(2,5-Dichlorophenyl)indoline, HCl” is a chemical compound with the molecular formula C14H12Cl3N . It belongs to the class of indoline derivatives, which are significant heterocyclic systems in natural products and drugs .
Synthesis Analysis
Indoline structures, including “this compound”, can be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB) at high temperatures (200–230 °C) .Molecular Structure Analysis
Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis
The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Applications De Recherche Scientifique
Corrosion Inhibition
The derivatives of indoline, such as Schiff bases derived from L-Tryptophan, have been researched for their effectiveness in preventing corrosion of stainless steel in acidic environments. Studies have demonstrated that these compounds exhibit significant corrosion inhibition efficiency, adhering to the stainless steel surface and following Langmuir's adsorption isotherm. Theoretical insights from Density Functional Theory (DFT) provided a deeper understanding of their action mechanism, revealing correlations between experimental and theoretical findings (Vikneshvaran & Velmathi, 2017).
Antimicrobial Activity
Indolicidin, a cationic antimicrobial peptide, demonstrates the potential of indole derivatives in combating bacterial infections. Its unique composition allows it to cross bacterial membranes and disrupt cellular functions by forming discrete channels, showcasing a novel mechanism for antimicrobial action (Falla, Karunaratne, & Hancock, 1996).
Enzymatic Activity Modulation
Substituted phenols, including derivatives similar to 2-(2,5-Dichlorophenyl)indoline, have been found to influence the activity of enzymes such as indoleacetic acid oxidase. These findings highlight the role of structural modifications in altering enzymatic reactions, suggesting potential applications in biocatalysis and agricultural sciences (Goldacre, Galston, & Weintraub, 1953).
Catalysis in Organic Synthesis
Research into the amination reactions of aryl halides has revealed that indoline derivatives can serve as efficient catalysts in organic synthesis. Such processes enable the creation of complex organic molecules, including pharmaceuticals and materials science applications (Grasa, Viciu, Huang, & Nolan, 2001).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,5-dichlorophenyl)-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N.ClH/c15-10-5-6-12(16)11(8-10)14-7-9-3-1-2-4-13(9)17-14;/h1-6,8,14,17H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFRWWOEBKYWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol](/img/structure/B1520116.png)
![3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520117.png)


